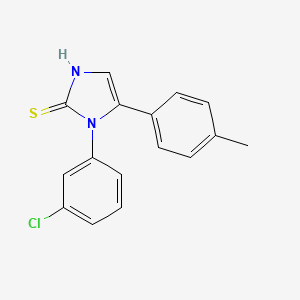![molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0](/img/structure/B1416495.png)
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, have shown significant antitumor activity. Research reviews on imidazole derivatives indicate their potential in the development of new antitumor drugs. Various derivatives have been tested in preclinical stages, demonstrating effectiveness against different cancer types due to their unique structural properties and biological activities. These compounds are of interest both for new antitumor drug synthesis and for their broader biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Application in Pediatric Brain Tumors
Temozolomide, an imidazotetrazine class drug, is closely related to imidazole derivatives and has demonstrated good antitumor activity, especially in brain tumors. Its mechanism involves DNA methylation, making it effective across the blood-brain barrier. Despite its limited activity against pediatric brain tumors, the potential for combining temozolomide with other compounds to enhance efficacy in children's clinical trials is significant. This approach underlines the importance of imidazole derivatives in developing treatments for brain tumors (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).
Chemotherapy Enhancement in Hormone Refractory Prostate Cancer
Imidazole derivatives have also been evaluated in hormone refractory metastatic prostate cancer. Certain derivatives have demonstrated objective responses, offering new avenues for treatment strategies. Research highlights the importance of continuing to explore these derivatives for potential use in combination therapies to improve outcomes in prostate cancer treatment (Murphy, G., 1999).
Novel Drug Development
The structural uniqueness of the imidazole nucleus has made it a target for novel drug development, exploring a wide range of pharmacological properties. Research into imidazole derivatives continues to uncover potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects. The versatility and significance of imidazole compounds in medicinal chemistry highlight their potential for the development of new therapeutic agents (Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D., 2016).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYURVXIVBFPDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)
![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
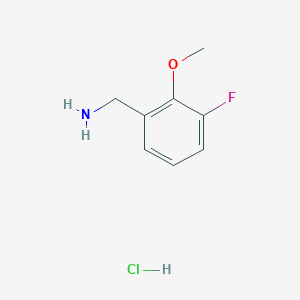
![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
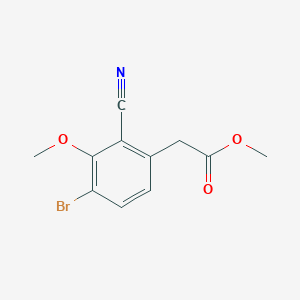
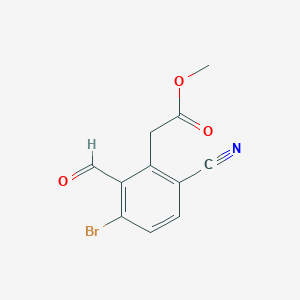

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
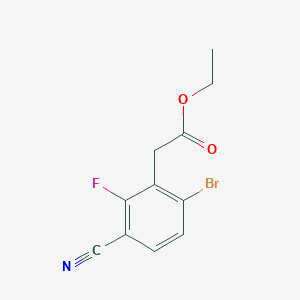
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
